molecular formula C7H14O3 B13327796 3-Hydroxy-2-methylhexanoic acid

3-Hydroxy-2-methylhexanoic acid

Katalognummer: B13327796
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: UBEKFGMRKUQZGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-methylhexanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy monocarboxylic acid that features a hydroxyl group and a methyl group attached to the hexanoic acid backbone. This compound is known for its presence in various biological systems and its role as a metabolite.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylhexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . Another method includes the use of microbial fermentation processes where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the catalytic hydrogenation of 2-methylhexanoic acid followed by selective oxidation. This process is optimized to achieve high yields and purity, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-2-methylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

3-hydroxy-2-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI-Schlüssel

UBEKFGMRKUQZGX-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(C)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.